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Sodium dihydrogen phosphate monohydrate

Cat. No.: B127411
CAS No.: 10049-21-5
M. Wt: 137.99 g/mol
InChI Key: BBMHARZCALWXSL-UHFFFAOYSA-M
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Description

Nomenclature and Chemical Classification

Sodium phosphate (B84403) monobasic monohydrate is known by several synonyms, which are often used interchangeably in scientific literature and commercial contexts. These include sodium dihydrogen phosphate monohydrate, monosodium phosphate monohydrate, and phosphoric acid, monosodium salt, monohydrate. atamanchemicals.comnih.gov Its chemical formula is NaH₂PO₄·H₂O. atamanchemicals.com

Chemically, it is classified as an inorganic salt. atamanchemicals.com Specifically, it is an acid salt formed from the partial neutralization of phosphoric acid with a sodium base. atamanchemicals.com The compound consists of a sodium cation (Na⁺), a dihydrogen phosphate anion (H₂PO₄⁻), and one molecule of water of hydration. atamanchemicals.com

Table 1: Chemical Identification of Sodium Phosphate Monobasic Monohydrate

Identifier Value
IUPAC Name sodium;dihydrogen phosphate;hydrate nih.gov
CAS Number 10049-21-5 sigmaaldrich.com
Molecular Formula NaH₂PO₄·H₂O atamanchemicals.com
Molecular Weight 137.99 g/mol nih.gov
Synonyms This compound, Monosodium phosphate monohydrate nih.gov

Structural Forms and Hydration States

Sodium phosphate monobasic exists in several forms, distinguished by their degree of hydration. The primary forms are the anhydrous salt (NaH₂PO₄), the monohydrate (NaH₂PO₄·H₂O), and the dihydrate (NaH₂PO₄·2H₂O). atamanchemicals.com

The monohydrate typically appears as white, odorless, and slightly deliquescent crystals or granules. chemicalbook.comchemicalbook.com Upon heating to 100°C, the monohydrate loses its water of crystallization. chemicalbook.comchemicalbook.com Further heating leads to decomposition. chemicalbook.com For instance, heating above 169°C can produce disodium pyrophosphate (Na₂H₂P₂O₇), and at approximately 550°C, it forms anhydrous trisodium trimetaphosphate (Na₃P₃O₉). atamanchemicals.com The dihydrate form presents as large, transparent crystals that decompose at 60°C. chemicalbook.comchemicalbook.com

Table 2: Physical and Chemical Properties of Sodium Phosphate Monobasic Monohydrate

Property Value
Appearance White crystalline solid atamanchemicals.com
Odor Odorless echemi.com
Solubility Freely soluble in water; insoluble in alcohol chemicalbook.comacs.org
pH (1% solution) 4.5 chemicalbook.com
pH (5% solution at 25°C) 4.1 - 4.5 rpicorp.comthermofisher.com
Melting Point Loses water of crystallization at 100 °C chemicalbook.comamericanelements.com
Density 2.04 g/cm³ chemicalbook.com

Broad Significance in Chemical and Biological Sciences

The primary significance of sodium phosphate monobasic monohydrate lies in its exceptional buffering capacity. chemicalbook.com In chemical and biological sciences, it is a crucial component in the preparation of phosphate buffer solutions. atamanchemicals.com These buffers are essential for maintaining a stable pH in a vast array of experiments, including enzyme assays, protein electrophoresis, and nucleic acid extractions. atamanchemicals.com The pKa of monosodium phosphate is in the range of 6.8-7.2, which makes it an effective buffer in biological systems. atamanchemicals.com

In molecular biology, high-purity grades of this compound are used to prepare buffers that ensure the integrity and optimal activity of DNA, RNA, and proteins. sigmaaldrich.comweberlab.net It is a key ingredient in phosphate-buffered saline (PBS), a common isotonic solution used in many biological research applications. researchgate.net The phosphate buffer system is one of the most predominant in biological systems, providing effective buffering in the pH range of 6.4 to 7.4. unc.edu

Beyond the laboratory, it serves as a pH regulator and emulsifying agent in the food industry and as a buffering agent in pharmaceutical formulations to maintain the stability and efficacy of active ingredients. atamanchemicals.comrishichemicals.com It is also utilized in water treatment processes to adjust the pH of water. atamanchemicals.com

Table 3: Selected Research and a Few Applications of Sodium Phosphate Monobasic Monohydrate

Application Area Specific Use
Biochemistry Preparation of phosphate buffers for enzyme assays and protein purification. rpicorp.com
Molecular Biology A key component of buffers for DNA/RNA extraction and electrophoresis. atamanchemicals.comweberlab.net
Cell Culture Used in the formulation of growth media to maintain optimal pH for microbial cultures. atamanchemicals.com
Pharmaceuticals Acts as a buffering agent in oral and injectable drug formulations. atamanchemicals.com
Food Industry Functions as a pH control agent, sequestrant, and emulsifier in processed foods. chemicalbook.comrishichemicals.com
Biomaterial Science Used in the preparation of collagen gels and matrices, maintaining pH for proper formation. sigmaaldrich.com
Analytical Chemistry Employed in creating calibration standards for pH meters and in acid-base titrations. atamanchemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula H4NaO5P B127411 Sodium dihydrogen phosphate monohydrate CAS No. 10049-21-5

Properties

IUPAC Name

sodium;dihydrogen phosphate;hydrate
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InChI

InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BBMHARZCALWXSL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.OP(=O)(O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

H4NaO5P
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DSSTOX Substance ID

DTXSID6073994
Record name Monosodium phosphate monohydrate
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Molecular Weight

137.99 g/mol
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Physical Description

White odorless solid; Slightly deliquescent; [Merck Index] White hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name Sodium phosphate, monobasic, monohydrate
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CAS No.

10049-21-5
Record name Sodium phosphate monobasic monohydrate
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Record name Monosodium phosphate monohydrate
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Record name Phosphoric acid, monosodium salt, monohydrate
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Record name SODIUM PHOSPHATE, MONOBASIC, MONOHYDRATE
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Synthetic Methodologies and Industrial Production of Monobasic Sodium Phosphate Monohydrate

Phosphoric Acid Neutralization Processes

The most conventional and widely employed method for producing sodium phosphate (B84403) monobasic is the neutralization of phosphoric acid with a sodium-containing base. This process can utilize either high-purity thermal phosphoric acid or purified wet-process phosphoric acid.

The fundamental reaction involves the partial neutralization of phosphoric acid with a base such as sodium hydroxide (B78521) or sodium carbonate. The reaction is carefully controlled to achieve a specific pH endpoint, which is crucial for the formation of the monobasic salt. The general chemical equations for these reactions are:

With sodium hydroxide: H₃PO₄ + NaOH → NaH₂PO₄ + H₂O quora.com

With sodium carbonate: 2H₃PO₄ + Na₂CO₃ → 2NaH₂PO₄ + H₂O + CO₂

A critical parameter in this process is the precise control of the pH, which must be maintained in the range of 4.2 to 4.6 to ensure the predominant formation of the monohydrogen phosphate species. guidechem.com Following the neutralization reaction, the resulting solution is typically concentrated by evaporation to induce crystallization. The crystals of sodium phosphate monobasic are then separated from the mother liquor by centrifugation and subsequently dried to yield the final product.

While the neutralization process is relatively straightforward, a significant consideration is the purity of the phosphoric acid used. Thermal phosphoric acid is of high purity but is energy-intensive and costly to produce. guidechem.comgoogle.com Wet-process phosphoric acid, derived from phosphate rock, is more economical but contains various impurities such as iron, aluminum, and fluorine compounds. google.com These impurities must be removed prior to neutralization, as they can precipitate and contaminate the final product, or form gels that hinder the crystallization process. google.com

Optimized Wet Synthesis Techniques

To circumvent the high costs associated with thermal phosphoric acid and the extensive purification required for wet-process acid in direct neutralization, optimized wet synthesis techniques have been developed. These methods aim to produce high-purity sodium phosphate monobasic from crude wet-process phosphoric acid in a more cost-effective and energy-efficient manner.

Reaction Parameters and Stoichiometric Control

A notable optimized wet synthesis technique involves the use of an intermediate compound, urea (B33335) phosphate, which is formed by reacting urea with wet-process phosphoric acid. This intermediate can then be reacted with a sodium base to produce sodium phosphate monobasic. This process offers several advantages, including a shorter production route, lower energy consumption, and reduced production costs. guidechem.com

The reaction proceeds in two main stages:

Formation of urea phosphate: H₃PO₄ + CO(NH₂)₂ → CO(NH₂)₂·H₃PO₄

Reaction with a sodium base: CO(NH₂)₂·H₃PO₄ + NaOH → NaH₂PO₄ + CO(NH₂)₂ + H₂O

Stoichiometric control is paramount in this process to ensure the formation of the desired product with high purity. The molar ratio of the intermediate (urea phosphate) to the sodium base is a key parameter that is carefully controlled. Research has shown that varying the molar ratios, reaction temperatures, and reaction times can optimize the yield and purity of the final product.

Table 1: Reaction Parameters for the Urea Phosphate Wet Synthesis Method

Parameter Range Outcome
Molar Ratio (Intermediate:NaOH) 1:1 to 1.2:1 Affects reaction completion and purity.
Molar Ratio (Intermediate:Na₂CO₃) 2.0:1 Optimized for sodium carbonate as the base.
Reaction Temperature 40°C to 80°C Influences reaction kinetics.
Stirring Reaction Time 20 to 80 minutes Ensures thorough mixing and complete reaction.

Another advanced wet synthesis approach is the solvent extraction method. This technique involves using an organic solvent, such as n-butanol or a mixture of tributyl phosphate (TBP) and kerosene (B1165875), to extract phosphoric acid from the impure wet-process acid, leaving the impurities behind in the aqueous phase. guidechem.comgoogle.com The purified phosphoric acid in the organic phase is then neutralized with a sodium base. This method can achieve a high degree of purification, with reported product purities exceeding 99.3%. guidechem.com

Isolation and Purification Strategies

In both the urea phosphate and solvent extraction methods, the final product is isolated from the reaction mixture through crystallization. The reaction slurry is cooled to a specific temperature, often between -10°C and 20°C, to induce the precipitation of sodium phosphate monobasic crystals. google.com

The crystallized product is then separated from the liquid phase, which contains by-products and any remaining impurities, using centrifugation. The resulting filter cake, which is the purified sodium phosphate monobasic, is then dried to remove any residual moisture. The mother liquor from the urea phosphate process, which contains urea, can be recycled back into the process for the production of the intermediate, making this an efficient and waste-reducing strategy. google.com

Considerations for Industrial Scale Production

The industrial-scale production of sodium phosphate monobasic monohydrate requires careful consideration of several factors to ensure economic viability and environmental sustainability.

By-product Management: The wet synthesis methods can generate by-products that need to be managed. For instance, in the urea phosphate process, the filtrate containing urea can be recycled, which is an effective way to handle this by-product and improve the process's economic efficiency. google.com In the extraction method, the regeneration and recycling of the organic solvent are crucial for both economic and environmental reasons.

Raw Material Purity: The choice of raw materials significantly impacts the complexity and cost of the production process. While wet-process phosphoric acid is less expensive than thermal phosphoric acid, its impurity profile necessitates additional purification steps, which can add to the operational complexity and cost. guidechem.comgoogle.com

Process Complexity and Investment: The optimized wet synthesis techniques, while offering advantages in terms of energy and raw material costs, can be more complex to operate and may require a higher initial investment in equipment compared to the straightforward neutralization process. guidechem.com The handling of organic solvents in the extraction method, for example, requires specialized equipment and safety protocols.

The selection of a particular synthetic methodology for the industrial production of sodium phosphate monobasic monohydrate depends on a balance of factors including the desired purity of the final product, the cost and availability of raw materials, energy costs, and environmental considerations.

Crystallographic and Spectroscopic Characterization of Monobasic Sodium Phosphate Monohydrate

Crystalline Structures and Polymorphism

Sodium dihydrogen phosphate (B84403), an inorganic compound, is known to exist in anhydrous (NaH₂PO₄), monohydrate (NaH₂PO₄·H₂O), and dihydrate (NaH₂PO₄·2H₂O) forms. byjus.comwikipedia.org The incorporation of water molecules into the crystal lattice influences the compound's physical properties, including its crystalline structure and stability. testbook.com While the anhydrous form of sodium dihydrogen phosphate crystallizes in a monoclinic system, the hydrated forms exhibit different crystal structures. testbook.com

The dihydrate form, NaH₂PO₄·2H₂O, has been characterized as having an orthorhombic crystal structure. Detailed crystallographic studies are essential for understanding the precise arrangement of atoms and molecules within the crystal lattice, which in turn dictates the material's properties.

Advanced Spectroscopic Probes for Anion and Hydrate Interactions

Spectroscopic techniques are invaluable tools for investigating the molecular structure and interactions within crystalline solids like sodium phosphate monobasic monohydrate. Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides insights into the vibrational modes of the dihydrogen phosphate (H₂PO₄⁻) anion and the water of hydration.

Studies on hydrated sodium phosphate compounds have utilized these techniques to probe the interactions between the phosphate anion and the water molecules. For instance, thermo-Raman spectroscopy has been employed to observe the dehydration process of the dihydrate form, NaH₂PO₄·2H₂O, revealing the formation of the monohydrate and subsequently the anhydrous form as a function of temperature. researchgate.net The spectral changes observed during this process provide information on the structural evolution and the role of water molecules in the crystal lattice. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for studying the local environment of specific nuclei. ¹H NMR can be used to investigate the hydrogen bonding interactions involving the water molecules and the hydroxyl groups of the dihydrogen phosphate anion. researchgate.net Studies on the interaction of water with similar systems have demonstrated the ability of NMR to distinguish between different types of water molecules within a structure, such as bound water and water with reduced mobility. researchgate.net Ultrafast 2D-IR spectroscopy, combined with molecular dynamics simulations, has been used to study the hydration structure and dynamics of phosphoric acid and its anions in aqueous solutions, providing detailed information on the hydrogen-bond strengths and the arrangement of water molecules in the hydration shells. nih.gov

The following table summarizes some of the spectroscopic techniques used to characterize sodium phosphate monobasic monohydrate and the type of information they provide.

Spectroscopic TechniqueInformation Obtained
Fourier-Transform Infrared (FTIR) SpectroscopyProvides information on the vibrational modes of the dihydrogen phosphate anion and water molecules, including stretching and bending vibrations. researchgate.netmostwiedzy.pl
Raman SpectroscopyComplements FTIR by providing information on different vibrational modes, particularly those that are more Raman-active. It is useful for studying the phosphate backbone and hydrogen bonding. researchgate.netrsc.orgias.ac.in
Nuclear Magnetic Resonance (NMR) SpectroscopyProbes the local chemical environment of specific nuclei (e.g., ¹H, ³¹P), offering insights into hydrogen bonding, molecular dynamics, and the interactions between the anion and water of hydration. researchgate.netresearchgate.net

These advanced spectroscopic methods are crucial for a comprehensive understanding of the intricate interplay between the dihydrogen phosphate anion and the water of hydration within the crystal structure of sodium phosphate monobasic monohydrate.

Physicochemical Determination of Dissociation Constants (pKa) in Solution

The dihydrogen phosphate anion (H₂PO₄⁻), the anionic component of sodium phosphate monobasic monohydrate, is amphiprotic, meaning it can act as both a weak acid and a weak base in aqueous solution. The acidic character is described by its acid dissociation constant (Ka), or more commonly, its pKa value. The dissociation of the dihydrogen phosphate anion in water is represented by the following equilibrium:

H₂PO₄⁻(aq) ⇌ HPO₄²⁻(aq) + H⁺(aq)

The pKa for this equilibrium, which corresponds to the second dissociation of phosphoric acid (H₃PO₄), is a critical parameter that governs the pH of solutions containing this salt and its buffering capacity.

Multiple sources have consistently reported the pKa value for the dissociation of the dihydrogen phosphate anion to be approximately 7.2. This value indicates that in a solution at a pH of 7.2, the concentrations of the dihydrogen phosphate anion (H₂PO₄⁻) and the hydrogen phosphate anion (HPO₄²⁻) are equal.

The pKa values for the complete dissociation of phosphoric acid are summarized in the table below:

Dissociation StepEquilibriumpKa
FirstH₃PO₄ ⇌ H₂PO₄⁻ + H⁺~2.14
SecondH₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺~7.20
ThirdHPO₄²⁻ ⇌ PO₄³⁻ + H⁺~12.37

The pKa of approximately 7.2 for the dihydrogen phosphate anion is particularly significant in biological systems, as it is close to physiological pH. This property makes phosphate buffer systems, which utilize the H₂PO₄⁻/HPO₄²⁻ conjugate acid-base pair, highly effective at maintaining a stable pH in biological fluids.

Chemical Reactivity, Stability, and Degradation Pathways of Monobasic Sodium Phosphate Monohydrate

Thermal Decomposition and Transformation Products

Heating sodium phosphate (B84403) monobasic monohydrate initiates a series of dehydration and condensation reactions, leading to the formation of various condensed phosphates. The specific products formed are dependent on the temperature and duration of the thermal treatment. semanticscholar.org

The initial response to heating is the loss of its water of crystallization. At approximately 100°C, sodium phosphate monobasic monohydrate loses its single molecule of water, transforming into the anhydrous salt, sodium dihydrogen phosphate (NaH₂PO₄). chemicalbook.comguidechem.comguidechem.comchemicalbook.com This process is a straightforward dehydration reaction.

Table 1: Dehydration of Sodium Phosphate Monobasic Monohydrate

Initial CompoundTemperatureProductChemical Equation
Sodium phosphate monobasic monohydrate (NaH₂PO₄·H₂O)~100°CAnhydrous sodium dihydrogen phosphate (NaH₂PO₄) + Water (H₂O)NaH₂PO₄·H₂O(s) → NaH₂PO₄(s) + H₂O(g)

Upon further heating of the anhydrous salt, a condensation reaction occurs. Two molecules of sodium dihydrogen phosphate combine, eliminating one molecule of water to form disodium dihydrogen pyrophosphate (Na₂H₂P₂O₇), also known as sodium acid pyrophosphate (SAPP). wikipedia.orgasbe.org This transformation typically begins at temperatures above 169°C and is prominent around 225-250°C. chemicalbook.comguidechem.comchemicalbook.comwikipedia.org

The reaction is as follows: 2 NaH₂PO₄ → Na₂H₂P₂O₇ + H₂O wikipedia.orgwikipedia.org

This process is the basis for the commercial production of SAPP. asbe.orgatamanchemicals.com

At even higher temperatures, the thermal decomposition continues. Sodium acid pyrophosphate undergoes further condensation and reorganization to form sodium metaphosphate (NaPO₃). chemicalbook.comguidechem.comchemicalbook.com This process generally occurs at temperatures around 350°C to 400°C. chemicalbook.comchemicalbook.commfa.org The formation of metaphosphates can result in long-chain polymers, with the specific structure depending on the precise heating and annealing conditions. wikipedia.org At temperatures above 616 K (343°C), sodium metaphosphate can exist in equilibrium with a liquid phase. researchgate.netdatapdf.com

Table 2: Thermal Transformation Products of Anhydrous Sodium Dihydrogen Phosphate

Starting MaterialTemperature RangePrimary ProductCommon Name
Anhydrous Sodium Dihydrogen Phosphate (NaH₂PO₄)>169°C to 250°CDisodium Dihydrogen Pyrophosphate (Na₂H₂P₂O₇)Sodium Acid Pyrophosphate (SAPP)
Disodium Dihydrogen Pyrophosphate (Na₂H₂P₂O₇)~350°C - 400°CSodium Metaphosphate (NaPO₃)n-

Reactions with Active Metals in Aqueous Environments

In aqueous solutions, sodium phosphate monobasic is incompatible with salts of certain active metals, such as aluminum, calcium, and magnesium. guidechem.comchemicalbook.com The interaction is not a redox reaction with the elemental metals but rather a precipitation reaction between the phosphate ions and the metal cations. These reactions lead to the formation of insoluble metal phosphate precipitates, which can impair the absorption of the phosphate if administered together. chemicalbook.com The phosphate anion has a high affinity for polyvalent cations. wikipedia.org

Acid-Base Interactions and Environmental Fate

Sodium phosphate monobasic is an acid salt. guidechem.comchemicalbook.com Its aqueous solutions are acidic, with a 1% solution having a pH of approximately 4.5. chemicalbook.comguidechem.com This acidity dictates its incompatibility with alkaline materials and carbonates, with which it will react. For example, it will cause carbonates to effervesce due to the production of carbon dioxide gas. guidechem.com

The environmental fate of sodium phosphate is primarily linked to its phosphorus content. While phosphates are essential nutrients, excessive discharge into water bodies can lead to eutrophication. asiachmical.com This over-enrichment of water with nutrients can cause excessive growth of algae, leading to oxygen depletion and negative impacts on the aquatic ecosystem. asiachmical.com In soil, sodium phosphate is generally consumed through adsorption, precipitation, and absorption by plants, and it is not typically associated with soil acidification. asiachmical.com

Oxidative and Reductive Chemistry, Including Phosphine Evolution

Phosphate is generally not considered a strong oxidizing or reducing agent. The reduction of the phosphate ion is an energetically unfavorable process. usra.edu However, the evolution of phosphine (PH₃), the fully reduced form of phosphorus, from phosphates can occur under specific, highly reducing conditions. usra.edunih.gov

The formation of phosphine from phosphate in the environment is thought to be a result of biological processes, specifically the reduction of phosphate in decaying organic matter by certain microbes. usra.eduwikipedia.org It is not a standard chemical degradation pathway for sodium phosphate monobasic in typical environmental or industrial settings. Industrial generation of phosphine often involves the reaction of metal phosphides with water or acid, or the reaction of white phosphorus with sodium hydroxide (B78521). wikipedia.org While phosphine is a known atmospheric trace gas, its direct abiotic formation from common phosphate salts like sodium phosphate monobasic is not a significant pathway. usra.eduunf.edu

Aqueous Solution Stability and Sterilization Compatibility

Aqueous solutions of sodium phosphate monobasic monohydrate are generally stable. chemicalbook.com This stability makes them suitable for various applications in biochemistry, molecular biology, and chromatography where a reliable buffering agent is required. chemicalbook.com Stock solutions can be stored at room temperature for several months without significant degradation. sigmaaldrich.com

A key advantage of sodium phosphate monobasic monohydrate solutions is their compatibility with standard sterilization methods, particularly autoclaving. chemicalbook.com The ability to sterilize these solutions by heat is crucial for their use in parenteral formulations and other sterile products. However, the concentration of the phosphate buffer can influence the efficacy of heat sterilization. Studies on the heat resistance of bacterial spores, such as Bacillus stearothermophilus, in parenteral solutions have shown that the survival of spores can be affected by the concentration of the phosphate buffer. nih.govasm.org The effect can vary, either increasing or decreasing spore survival depending on the specific composition of the solution and the buffer concentration. nih.gov This highlights that while the buffer solution itself is stable to autoclaving, its interaction with microbiological contaminants during the sterilization process can be complex and concentration-dependent.

The table below summarizes the stability characteristics of aqueous solutions of sodium phosphate monobasic monohydrate.

PropertyObservationSource(s)
General Stability Aqueous solutions are stable. chemicalbook.com
Storage Stock solutions are stable for several months at room temperature. sigmaaldrich.com
Sterilization Solutions may be sterilized by autoclaving. chemicalbook.com
Impact on Sterilization Efficacy Buffer concentration can affect the heat destruction rate of bacterial spores. nih.govasm.org

Impact of Freeze-Thaw Cycles on Solution Integrity

While stable at ambient temperatures and during heat sterilization, aqueous solutions of sodium phosphate monobasic monohydrate exhibit significant instability during freeze-thaw cycles, primarily characterized by substantial shifts in pH. nih.gov This phenomenon is a critical consideration in the formulation and storage of frozen biologics and other sensitive chemical entities where pH control is paramount. consensus.app

The primary cause of this pH shift is the selective precipitation of a less soluble buffer component as the solution freezes. nih.gov In a typical sodium phosphate buffer system, which contains both monobasic (NaH₂PO₄) and dibasic (Na₂HPO₄) species, the dibasic salt tends to crystallize out of the cryoconcentrated liquid phase first. umich.edu This preferential removal of the more basic component from the solution leads to a significant enrichment of the acidic monobasic component in the remaining unfrozen liquid. nih.govumich.edu

Research has demonstrated that this process can induce a dramatic decrease in the pH of the solution. For instance, during the freezing of sodium phosphate solutions, a pH decrease of as much as 3 units has been observed. nih.gov Studies tracking the pH of a 100 mM sodium phosphate buffer with an initial pH of 7.4 at 25°C showed a sharp decrease to approximately 4.2 at -10°C. umich.edu This acidic shift can be detrimental to the stability of pH-sensitive molecules, such as proteins, potentially leading to denaturation or aggregation. consensus.appnih.gov

Several factors influence the magnitude of the pH shift during freezing:

Initial Buffer Concentration : Decreasing the initial buffer concentration can result in a less pronounced pH drop, leading to final frozen pH values that are further from the equilibrium value of 3.6. umich.edu

Initial pH : Starting with a lower initial pH also results in a higher final pH at sub-zero temperatures. umich.edu

Additives : The presence of other solutes can modulate the pH change. For example, low concentrations of glycine (≤ 50 mM) can suppress the pH decrease by potentially reducing the nucleation rate of the dibasic salt. nih.gov Conversely, higher glycine concentrations (> 100 mM) can facilitate a more complete crystallization of the disodium salt, resulting in frozen pH values closer to the equilibrium point. nih.gov

The following table summarizes the observed pH changes in sodium phosphate buffer solutions upon freezing.

Initial Condition (pH 7.4, 25°C)Final pH at -10°CKey ObservationSource(s)
100 mM Sodium Phosphate Buffer 4.2 ± 0.1Significant pH drop due to precipitation of Na₂HPO₄. umich.edu
50 mM Sodium Phosphate Buffer 4.2 ± 0.1Similar pH drop to the 100 mM solution. umich.edu
8 mM Sodium Phosphate Buffer 5.2 ± 0.2A less pronounced pH decrease at lower buffer concentration. umich.edu
10 mM Sodium Phosphate Buffer with Glycine (≤ 50 mM) pH decrease is suppressedGlycine may reduce the nucleation rate of the dibasic salt. nih.gov
10 mM Sodium Phosphate Buffer with Glycine (> 100 mM) Approaches equilibrium pH of 3.6Glycine facilitates more complete crystallization of the dibasic salt. nih.gov

Due to this significant pH instability during freezing, it is often advised to avoid using phosphate buffers for long-term frozen storage of sensitive materials like proteins. citeqbiologics.com

Quantitative and Qualitative Analytical Techniques for Monobasic Sodium Phosphate Monohydrate

Volumetric and Gravimetric Methods for Assay and Purity

Volumetric and gravimetric analyses are foundational, classical methods for determining the purity and assay of sodium phosphate (B84403) monobasic monohydrate.

Volumetric Analysis (Titrimetry): The assay of sodium phosphate monobasic monohydrate is commonly determined by acid-base titration. A precisely weighed sample is dissolved in water and titrated with a standardized strong base, such as 1 N sodium hydroxide (B78521). The endpoint is typically identified potentiometrically, occurring at the inflection point around pH 8.8. acs.org This method quantifies the dihydrogen phosphate content, with each milliliter of 1 N sodium hydroxide being equivalent to 120.0 mg of anhydrous sodium phosphate (NaH2PO4). drugfuture.com United States Pharmacopeia (USP) guidelines specify that the assay must fall between 98.0% and 103.0% on an anhydrous basis. drugfuture.comjostchemical.comsigmaaldrich.com

Gravimetric Analysis: Gravimetric methods are primarily used to determine the content of insoluble substances. A specified amount of the sample, such as 10 grams, is dissolved in hot water. acs.orgdrugfuture.com The solution is then filtered through a tared crucible. The insoluble residue retained on the filter is washed with hot water, dried at 105°C for two hours, and weighed. drugfuture.com The weight of the residue should not exceed a specified limit, for example, 20 mg (0.2%), to meet purity standards. drugfuture.comjostchemical.com

Parameter Method Typical Specification Reference
AssayAcid-Base Titrimetry98.0% - 103.0% (anhydrous basis)USP drugfuture.comjostchemical.com
Insoluble MatterGravimetry≤ 0.2%USP drugfuture.comjostchemical.com

Chromatographic Separations in Research Applications

Chromatographic techniques are indispensable for both the analysis of sodium phosphate monobasic monohydrate and its use as a component in separation sciences.

High-Performance Liquid Chromatography (HPLC) Mobile Phase Development

Sodium phosphate monobasic is a cornerstone in the preparation of buffer solutions for HPLC mobile phases. lichrom.com It is frequently used in conjunction with its conjugate base, dibasic sodium phosphate, to create a phosphate buffer system that maintains a constant pH. lichrom.comfujifilm.com This pH control is critical for the consistent retention times and peak shapes of ionizable analytes. chromatographyonline.com

Phosphate buffers are favored in HPLC for several reasons:

Wide Buffering Range: They have a buffer capacity across a wide pH range. fujifilm.com

Low UV Absorbance: They exhibit low absorption in the UV wavelengths commonly used for detection, which is advantageous compared to other acid salt buffers. fujifilm.com

Ease of Preparation: The reagents are readily available and easy to prepare. fujifilm.com

When developing an HPLC method, it is crucial to state the full buffer information, including the specific form of the salt used (e.g., monohydrate vs. anhydrous), as this affects the buffer strength and analyte retention. chromatographyonline.com For example, a 20 mmol/L phosphate buffer at pH 2.5 can be prepared by dissolving 2.40g of anhydrous sodium dihydrogen phosphate in distilled water to make a 1L solution and adjusting the pH with phosphoric acid. nacalai.com

Thin Layer Chromatography (TLC) for Specific Biomolecule Separations

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for separating mixtures. orgchemboulder.comwikipedia.org Phosphate buffers can be incorporated into the analytical process, often in the sample preparation or extraction stages, to maintain the stability and charge of biomolecules. For instance, in the analysis of phospholipids, which are crucial components of cell membranes, TLC is a routine method for separation and identification. nih.gov Similarly, sodium phosphate buffers are used in the enzymatic assays of biomolecules like α-glucosidase, where the sample is dissolved in a 0.1 M sodium phosphate buffer at pH 6.8 before analysis. mdpi.com A TLC method for separating nucleotide sugars, which are involved in glycosyltransferase activity, has also been published. mpbio.com

Atomic Spectroscopic Methods for Elemental Impurity Profiling

The detection and quantification of elemental impurities are critical for ensuring the quality and safety of pharmaceutical-grade chemicals. Atomic spectroscopy techniques, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and Atomic Absorption Spectrometry (AAS), are the methods of choice for this purpose. spectroscopyonline.comuneb.br

These methods are used to test for a range of metallic impurities that may be present in sodium phosphate monobasic monohydrate. USP and other compendial standards set specific limits for these elements. For example, a common specification for heavy metals (as Pb) is a maximum of 0.002% or 20 ppm. drugfuture.comjostchemical.com Specific limits are also set for elements like arsenic (e.g., ≤ 8 ppm). drugfuture.comjostchemical.com High-purity grades for analytical or biochemical use have even stricter limits for various cations.

Elemental Impurity Analytical Technique Typical Specification Limit
Heavy Metals (as Pb)Colorimetric/ICP-MS≤ 0.001% - 0.002% drugfuture.com
Arsenic (As)Hydride Generation AA/ICP-MS≤ 8 ppm drugfuture.comjostchemical.com
Iron (Fe)Spectrophotometry/ICP-OES≤ 0.001% rpicorp.com
Calcium (Ca)AAS/ICP-OES≤ 0.005% rpicorp.com
Potassium (K)AAS/ICP-OES≤ 0.01% rpicorp.com

Electrometric Methods for pH Monitoring and Calibration Standard Preparation

Electrometric methods, specifically potentiometry using a pH meter, are fundamental for analyzing sodium phosphate monobasic monohydrate.

pH Monitoring: An aqueous solution of sodium phosphate monobasic monohydrate is inherently acidic. A key quality control parameter is the pH of a solution prepared at a specific concentration. For instance, a 1-in-20 solution (equivalent to 1.0 g of NaH2PO4·H2O in 20 mL of water) should have a pH between 4.1 and 4.5. drugfuture.com This specification is consistent across various grades of the chemical. jostchemical.comsigmaaldrich.comrpicorp.com

Calibration Standard Preparation: Due to their stable and well-defined pH values, phosphate solutions are used in the preparation of standard buffer solutions for the calibration of pH meters. pharmaguideline.comresearchgate.net A standard buffer with a pH of 6.86 at 25°C can be prepared by dissolving 3.39 g of potassium dihydrogen phosphate (KH2PO4) and 3.53 g of anhydrous disodium hydrogen phosphate (Na2HPO4) in water to make 1000 mL. pharmaguideline.com While this specific standard uses the potassium salt, sodium phosphate solutions are also used to check the calibration of pH meters. researchgate.net A two-point or three-point calibration using standard buffers (commonly pH 4, 7, and 10) is required for accurate pH measurements. atlas-scientific.comepa.gov

Assessment of Trace Impurities and Quality Assurance Protocols

Comprehensive quality assurance for sodium phosphate monobasic monohydrate involves a battery of tests to control trace impurities beyond elemental contaminants. These protocols are outlined in pharmacopeias and by reagent manufacturers to ensure the material is fit for its intended use.

Key quality assurance tests include:

Chloride and Sulfate: These are common anionic impurities. Tests for chloride often involve comparison with a standard solution containing a known amount of hydrochloric acid (e.g., not more than 0.014%). drugfuture.comjostchemical.com Similarly, the sulfate test involves comparing the turbidity produced with a barium sulfate standard (e.g., not more than 0.15%). drugfuture.comjostchemical.com

Aluminum, Calcium, and Related Elements: A qualitative test involves adding ammonium hydroxide to a solution of the substance; no turbidity should form, indicating the absence of significant levels of these elements. drugfuture.commgscientific.com

Water Content: The water of hydration is a critical parameter. For the monohydrate form, the water content is typically specified to be between 10.0% and 15.0%, as determined by Karl Fischer titration or loss on drying. drugfuture.comjostchemical.com

Emerging Research Avenues and Future Directions for Monobasic Sodium Phosphate Monohydrate Studies

Development of Novel Synthesis Routes with Enhanced Efficiency

Traditional synthesis of sodium phosphates involves the neutralization of orthophosphoric acid with sodium hydroxide (B78521) or sodium carbonate. researchgate.net However, research is actively pursuing more efficient and sustainable methods. A significant development is the synthesis of sodium dihydrogen phosphate (B84403) from the reaction of sodium chloride and orthophosphoric acid. researchgate.net This route is promising as it utilizes less expensive raw materials. The key to achieving high conversion rates (up to 91%) is the effective evacuation of the hydrogen chloride (HCl) gas byproduct, which drives the reaction forward. researchgate.net

Another approach focuses on utilizing purified wet-process phosphoric acid (WPA), a less refined and cheaper starting material. researchcommons.orgchemicalbook.com One such process involves purifying WPA through solvent extraction before reacting it with a sodium source, which can achieve a product purity of over 99.3%. chemicalbook.com Other novel methods include using urea (B33335) as an intermediate reactant with WPA google.com and exploring green chemistry techniques like microwave-assisted synthesis, which has shown success for related sodium iron phosphates and points to a future of faster and lower-cost production. nih.govresearchgate.net

Table 1: Comparison of Novel Synthesis Routes for Sodium Dihydrogen Phosphate

Synthesis Route Key Reactants Main Innovation / Advantage Reported Efficiency / Purity
Direct Reaction Sodium Chloride (NaCl), Orthophosphoric Acid (H₃PO₄) Uses cheaper raw materials than sodium hydroxide; relies on efficient HCl gas removal. researchgate.net Up to 91% conversion of NaCl. researchgate.net
Purified WPA Wet-Process Phosphoric Acid (WPA), Sodium Hydroxide Employs a less pure, cost-effective acid source with a solvent extraction purification step. chemicalbook.com Product purity > 99.3%. chemicalbook.com
Urea Intermediate Urea, Wet-Process Phosphoric Acid, Sodium Hydroxide Involves the creation of an intermediate compound from urea and WPA. google.com Patented industrial process. google.com
Neutralization of Purified Acid Purified Extraction Phosphoric Acid, Sodium Carbonate A direct neutralization method using purified acid that yields the monohydrate form at 100°C. researchcommons.org Established through lab-scale synthesis. researchcommons.org
Microwave-Assisted (Emerging) Various (precursors for NaFePO₄) Green chemistry approach; offers a very fast, low-cost route with no need for inert gases. nih.gov Optimum synthesis time of 60 seconds for NaFePO₄. nih.gov

Exploration of Advanced Material Applications

Beyond its traditional use as a buffering agent, sodium phosphate monobasic monohydrate is becoming a critical component in the development of advanced materials, particularly in the fields of biomaterials and energy storage. High-purity, submicron, and nanopowder forms of the compound are central to these innovations. americanelements.com

In biomaterials and drug delivery, it serves as a reliable phosphorus source for the synthesis of hydroxyapatite (B223615) and cellulose/hydroxyapatite nanocomposites. chemicalbook.com These materials mimic the mineral component of bone and are used in various biomedical applications. Furthermore, research has demonstrated its use in creating biodegradable nanoparticles for the controlled release of pharmaceuticals, such as dexamethasone (B1670325) sodium phosphate for treating corneal neovascularization. jostchemical.com

In the energy sector, the broader class of sodium phosphates is crucial for the development of sodium-ion batteries (NIBs), which are a cost-effective and abundant alternative to lithium-ion batteries. youtube.comrsc.org While compounds like sodium vanadium phosphate and sodium iron phosphate are the active cathode materials, high-purity sodium dihydrogen phosphate serves as an essential precursor for their synthesis. nih.govrsc.org Research is focused on using these phosphate-based materials to create stable, high-performance electrodes. medwinpublishers.comresearchgate.net

Table 2: Advanced Material Applications of Monobasic Sodium Phosphate

Application Area Specific Role of Sodium Phosphate Monobasic Monohydrate Resulting Material/Product Key Research Finding
Biomaterials Phosphorus source for mineralization Hydroxyapatite and cellulose/hydroxyapatite nanocomposites. chemicalbook.com Enables the production of pure hydroxyapatite without byproducts using methods like microwave-assisted hydrothermal synthesis. chemicalbook.com
Drug Delivery Component in nanoparticle formulation Biodegradable nanoparticles for controlled drug release. jostchemical.com Used to develop a controlled-release system for dexamethasone sodium phosphate. jostchemical.com
Tissue Engineering Buffer component for matrix preparation Collagen gels and matrices. sigmaaldrich.com Essential for maintaining stable pH during the formation of biological scaffolds. sigmaaldrich.com
Energy Storage Precursor for cathode material synthesis Sodium iron phosphate (NaFePO₄) and other sodium-based phosphate cathodes for NIBs. nih.govrsc.org High-purity phosphate sources are critical for achieving the desired electrochemical performance in next-generation batteries. medwinpublishers.comresearchgate.net

Refinement of Analytical Methodologies for Complex Matrices

The accurate quantification of phosphates in complex biological, environmental, and industrial samples is a persistent challenge. Research is moving towards highly sensitive and specific analytical techniques capable of detecting low concentrations of phosphate-containing compounds.

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for this purpose. nih.gov Specifically, High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) allows for the rapid and simultaneous detection of various phosphate forms, such as inositol (B14025) phosphates, with detection limits as low as 25 picomoles. nih.gov For analyzing unstable and low-concentration nucleotide metabolites in biological samples like blood and tissue, LC coupled to tandem mass spectrometry (LC-MS/MS) is the preferred method. nih.gov

Another powerful technique is High-Performance Inductively Coupled Plasma Optical Emission Spectroscopy (HP-ICP-OES), which provides highly accurate measurements of total phosphorus and is valuable for the certification of reference materials. nist.gov For speciating different forms of phosphorus, coupled HPLC-ICP-MS can separate and quantify various species, including reduced phosphorus, in diverse matrices like water, geological samples, and biological fluids with very low detection limits. copernicus.org

Table 3: Advanced Analytical Methodologies for Phosphate Determination

Analytical Technique Abbreviation Principle Application in Complex Matrices Detection Limit
High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry HPLC-ESI-MS Separates compounds by chromatography and identifies them by mass-to-charge ratio. nih.gov Quantifying different forms of inositol phosphates in a wide array of sample types. nih.gov As low as 25 pmol. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry LC-MS/MS Separates compounds and uses two stages of mass analysis for high selectivity. nih.gov "Gold standard" for quantifying unstable, low-concentration nucleotide metabolites in blood and tissues. nih.gov Capable of detecting femtomole levels. nih.gov
High-Performance Inductively Coupled Plasma Optical Emission Spectroscopy HP-ICP-OES Atomizes a sample in plasma and measures the emission of photons at characteristic wavelengths. nist.gov Highly accurate total phosphorus measurement in biological materials; used for certifying DNA reference materials. nist.gov Offers high accuracy with expanded uncertainties < 0.1%. nist.gov
High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry HPLC-ICP-MS Couples HPLC separation with highly sensitive elemental detection by ICP-MS. copernicus.org Speciation of different phosphorus forms (including reduced P) in environmental water, geological, and biological samples. copernicus.org Very low detection limits (e.g., 0.05 µM for P species). copernicus.org

Environmental Chemistry and Sustainability Aspects

The environmental impact of phosphates is a dual-faceted issue concerning both pollution from overuse and the sustainability of its sourcing. The primary environmental concern is eutrophication, a process where excess phosphates in water bodies, often from agricultural runoff or detergents, lead to algal blooms that deplete oxygen and harm aquatic ecosystems. asiachmical.comcheezhengchem.com Furthermore, the production of phosphates begins with mining phosphate rock, a finite resource, which can lead to habitat destruction. cheezhengchem.combeyondpesticides.org

To address these challenges, a major research focus is the development of a circular economy for phosphorus. cefic.org This involves recovering phosphorus from various waste streams, including municipal wastewater, sewage sludge ash, and animal manure. nih.goviwa-network.org Innovative technologies are being developed to refine these waste products into high-quality phosphates suitable for industrial reuse, thereby reducing the reliance on virgin mining and minimizing waste. cefic.org For instance, full-scale plants are projected to transform sewage sludge ash into valuable phosphate products. cefic.org

Life Cycle Assessment (LCA) is a critical tool being used to evaluate the environmental footprint of phosphate production from cradle to gate. e3s-conferences.orgkit.edu LCA studies analyze the entire production chain, from mining and processing to fertilizer application, to identify key areas of environmental impact, such as energy consumption and greenhouse gas emissions. nih.govresearchgate.net These assessments consistently show that producing phosphate fertilizers from recovered and recycled sources, such as sewage sludge ash, has a significantly lower environmental impact compared to production from primary phosphate rock. researchgate.net

Table 4: Sustainability and Environmental Aspects of Sodium Phosphate

Area of Focus Key Issue / Challenge Emerging Solution / Research Direction Supporting Finding
Environmental Impact Eutrophication of water bodies due to excess phosphate discharge. asiachmical.comcheezhengchem.com Implementation of regulations limiting phosphate use in products like detergents; improved wastewater treatment. cheezhengchem.com The reduction of phosphates in many consumer products has helped lower inputs into water systems. cheezhengchem.com
Sustainable Sourcing Phosphate rock is a finite, non-renewable resource; mining has environmental impacts. beyondpesticides.orgphosphorusplatform.eu Phosphorus recovery and recycling from waste streams like sewage sludge ash, wastewater, and manure. cefic.orgnih.goviwa-network.org Innovations are creating a circular P-cycle, transforming waste into high-value industrial products. cefic.org
Process Sustainability Traditional production from mined rock is energy-intensive and can produce hazardous waste. beyondpesticides.orgnih.gov Development of green synthesis routes; use of renewable energy in processing. nih.govdecachem.com A shift to wind energy in mining/beneficiation can reduce Global Warming Potential by 21% compared to a standard grid mix. nih.gov
Lifecycle Analysis Quantifying the overall environmental footprint of phosphate production and use. Conducting comprehensive Life Cycle Assessments (LCAs) to identify environmental hotspots. e3s-conferences.orgresearchgate.net LCA results demonstrate that producing P-fertilizers from recycled sewage sludge ash has a lower environmental impact than from mined rock. researchgate.net

Q & A

Q. What are the key physicochemical properties of sodium phosphate monobasic monohydrate relevant to its use in buffer preparation?

Sodium phosphate monobasic monohydrate (NaH₂PO₄·H₂O) has a molecular weight of 137.99 g/mol, a melting point of 100°C, and a density of 2.04 g/cm³. It is highly hygroscopic and soluble in water, making it ideal for aqueous buffer systems. The pH of its 5% aqueous solution ranges between 4.1 and 4.5 . Its buffering capacity is optimal in the pH range of 6.0–7.5 when combined with dibasic sodium phosphate .

Q. How is a sodium phosphate buffer prepared using sodium phosphate monobasic monohydrate, and what factors influence its pH stability?

  • Step 1: Accurately weigh 2.76 g ± 0.01 g of NaH₂PO₄·H₂O and dissolve in 900 mL of deionized water.
  • Step 2: Adjust pH to 7.2–7.6 using 1–5 M NaOH (e.g., 5 M NaOH for rapid adjustment).
  • Step 3: Transfer to a 1000 mL volumetric flask, dilute to volume, and filter through a 0.45 µm membrane . Critical factors include ionic strength (controlled by NaCl addition), temperature (affects pKa), and accurate pH calibration (±0.05 units) .

Q. What analytical methods are recommended for verifying the purity and concentration of sodium phosphate monobasic monohydrate in laboratory settings?

  • Phosphate quantification: Use UV-Vis spectroscopy with the molybdenum blue method (absorbance at 820 nm). Prepare a standard curve using monobasic potassium phosphate (0.11 mg/mL) .
  • Water content: Gravimetric analysis via Karl Fischer titration. USP standards specify ≤2.0% water for anhydrous forms and 10.0–15.0% for the monohydrate .
  • Impurity testing: ICP-MS for heavy metals and ion chromatography for chloride/sulfate contaminants .

Advanced Research Questions

Q. How can researchers optimize sodium phosphate monobasic monohydrate-based buffers for protein stabilization without inducing precipitation?

  • Buffer optimization: Maintain ionic strength below 200 mM to avoid salting-out effects. For example, combine 20 mM NaH₂PO₄·H₂O with 150 mM NaCl for antibody purification .
  • Additives: Include 1–5% maltose or sucrose as stabilizers to prevent protein aggregation .
  • pH control: Use dibasic sodium phosphate (Na₂HPO₄) to adjust pH to 7.2–7.6, avoiding acidic conditions that destabilize proteins .

Q. What experimental strategies mitigate the hygroscopic nature of sodium phosphate monobasic monohydrate during long-term storage or high-precision weighing?

  • Storage: Use desiccators with silica gel and maintain relative humidity <40%. Avoid ambient exposure >30 minutes .
  • Weighing: Pre-dry the compound at 50°C for 2 hours (for non-hydrate-sensitive applications) and use airtight containers. Verify water content post-drying .
  • Alternative forms: Use anhydrous NaH₂PO₄ (119.98 g/mol) for stoichiometric precision in hygroscopic environments .

Q. How should researchers resolve discrepancies in phosphate quantification data when using colorimetric assays with sodium phosphate monobasic monohydrate?

  • Interference checks: Test for reducing agents (e.g., ascorbic acid) that alter molybdenum blue reactivity. Use chelating agents like EDTA to mask metal ions .
  • Standard validation: Cross-validate with ICP-OES or ion chromatography. USP methods recommend 99.0–101.0% purity thresholds .
  • Sample preparation: Filter samples through 0.22 µm membranes to remove particulates that scatter light .

Q. What considerations are critical when formulating mixed phosphate buffers using sodium phosphate monobasic monohydrate and dibasic salts for chromatographic separations?

  • Molar ratios: For pH 7.2, use 0.96 g NaH₂PO₄·H₂O and 2.32 g Na₂HPO₄·2H₂O per liter. Adjust ratios by ±0.02 g to fine-tune retention times .
  • Ionic strength: Limit NaCl to ≤150 mM to avoid interference with hydrophobic interaction chromatography .
  • Column compatibility: Pre-equilibrate with 5 column volumes of buffer to stabilize silica-based columns .

Q. How does the water content variation in different hydrate forms of sodium phosphate affect experimental reproducibility in enzymatic studies?

  • Molarity adjustments: Account for hydrate-specific water content. For example, 1 M NaH₂PO₄·H₂O requires 137.99 g/L, while the anhydrous form requires 119.98 g/L .
  • Enzyme activity: Water content >15% in monohydrate forms may reduce catalytic efficiency by altering solution osmolality. Use anhydrous salts for kinetic studies requiring precise ionic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.